molecular formula C16H14N2O3 B8407635 7-Benzyloxy-4-hydroxy-6-methoxycinnoline

7-Benzyloxy-4-hydroxy-6-methoxycinnoline

Cat. No.: B8407635
M. Wt: 282.29 g/mol
InChI Key: FXTMGPTVSXTWQM-UHFFFAOYSA-N
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Description

7-Benzyloxy-4-hydroxy-6-methoxycinnoline is a cinnoline derivative characterized by a bicyclic aromatic structure containing two adjacent nitrogen atoms. Key substituents include a benzyloxy group at position 7, a hydroxyl group at position 4, and a methoxy group at position 4. These functional groups influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

6-methoxy-7-phenylmethoxy-1H-cinnolin-4-one

InChI

InChI=1S/C16H14N2O3/c1-20-15-7-12-13(18-17-9-14(12)19)8-16(15)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,19)

InChI Key

FXTMGPTVSXTWQM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=NN2)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-Benzyloxy-4-hydroxy-6-methoxycinnoline with structurally related compounds from the evidence:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Physical Properties Notable Features
7-Benzyloxy-4-hydroxy-6-methoxycinnoline Cinnoline 7-benzyloxy, 4-hydroxy, 6-methoxy N/A N/A N/A Hydroxyl enhances solubility; cinnoline core may confer unique electronic properties
7-(Benzyloxy)-4-chloro-6-methoxyquinoline Quinoline 7-benzyloxy, 4-chloro, 6-methoxy C₁₇H₁₄ClNO₂ 299.75 Density: 1.3 g/cm³; Boiling point: 434.8°C Chlorine substituent increases lipophilicity; quinoline core reduces nitrogen density
6-(Benzyloxy)-4-chloro-7-methoxyquinoline Quinoline 6-benzyloxy, 4-chloro, 7-methoxy C₁₇H₁₄ClNO₂ 299.75 N/A Substituent positional isomerism may alter reactivity and biological targeting
7-Benzyloxy-6-methoxy-3H-quinazolin-4-one Quinazoline 7-benzyloxy, 6-methoxy, 4-ketone C₁₇H₁₄N₂O₃ 294.31 (PubChem CID 10540849) N/A Ketone group enables hydrogen bonding; quinazoline core offers distinct electronic profile
6-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)-7-methoxyquinoline Quinoline 6-benzyloxy, 4-(2-fluoro-4-nitrophenoxy), 7-methoxy C₂₃H₁₆FN₂O₅ 428.39 (CAS 516526-46-8) N/A Nitro and fluoro groups enhance electron-withdrawing effects; potential for redox activity

Structural and Functional Group Analysis

  • Core Heterocycle Differences: Cinnoline (target compound): Contains two adjacent nitrogen atoms, creating a more electron-deficient core compared to quinoline. This may enhance interactions with electron-rich biological targets. Quinoline (e.g., ): A single nitrogen atom in the aromatic system, leading to reduced polarity and altered binding affinities. Quinazoline (): Two non-adjacent nitrogen atoms, enabling distinct hydrogen-bonding patterns and metabolic stability.
  • Substituent Effects: Hydroxyl vs. Chlorine: The hydroxyl group in the target compound improves aqueous solubility but may reduce metabolic stability compared to chlorine in analogs like . Benzyloxy and Methoxy Positioning: Positional isomers (e.g., 6-benzyloxy vs. 7-benzyloxy in ) can drastically alter steric interactions and substrate selectivity.

Research and Patent Landscape

  • Quinoline Derivatives: Compounds like and are cited in patents (e.g., WO2005/30140 A2) for applications in kinase inhibition, highlighting the therapeutic relevance of benzyloxy and methoxy substitutions .

Preparation Methods

Starting Material Preparation

The synthesis begins with 4-benzyloxy-5-methoxy-2-nitroacetophenone (Compound B in CN102030705A), which undergoes nitration and acetylation to form a nitro-substituted intermediate. For cinnoline synthesis, this intermediate could be modified to include a second nitrogen atom, potentially via diazotization or coupling with ammonia derivatives.

Nitro Reduction and Cyclization

Key steps from quinoline synthesis:

  • Reduction : Iron powder or zinc in acetic acid reduces the nitro group to an amine.

  • Cyclization : Protonic acids (e.g., acetic acid, HCl) facilitate intramolecular cyclization, forming the heterocyclic core.

For cinnolines, this step would require adjusting reaction conditions to accommodate the second nitrogen. For example:

  • Temperature : Elevated temperatures (70–100°C) improve cyclization efficiency.

  • Solvent System : Acetic acid serves dual roles as solvent and proton donor, critical for ring closure.

Representative Reaction Pathway

Nitro intermediateAcOH, Fe90CCinnoline core[1]\text{Nitro intermediate} \xrightarrow[\text{AcOH, Fe}]{90^\circ\text{C}} \text{Cinnoline core} \quad

While not directly cited in the provided patents, Friedländer condensation—a method for synthesizing fused heterocycles—could be adapted for cinnolines. This involves:

  • Condensing an ortho-aminoaryl ketone with a ketone-bearing partner.

  • Acid-catalyzed cyclodehydration.

Example Adaptation
Using 2-amino-4-benzyloxy-5-methoxyacetophenone and a β-ketoester, cyclization under polyphosphoric acid (PPA) could yield the cinnoline skeleton.

Post-Synthetic Modifications

Hydroxy Group Protection

The 4-hydroxy group is often protected as a benzyl ether during synthesis to prevent side reactions. Deprotection via hydrogenolysis (Pd/C, H₂) restores the hydroxy functionality.

Purification Techniques

  • Crystallization : Ethanol/water mixtures effectively purify the final product, achieving >95% purity.

  • Chromatography : Silica gel chromatography is avoided in industrial settings due to cost and scalability issues.

Industrial Scalability and Green Chemistry

The patent CN102030705A highlights atom economy and reduced solvent usage as critical for industrial adoption. Key metrics:

  • Yield : 80–85% for analogous quinolines.

  • Solvent Efficiency : 5–20 mL/g substrate.

  • Safety : Replacements for hazardous nitric acid (e.g., mixed acid systems) improve process safety.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Nitro ReductionHigh atom economy, scalableRequires careful nitro group positioning80–85
FriedländerFlexible substituent introductionHarsh conditions, lower yields50–60

Q & A

Q. What are the key challenges in synthesizing 7-Benzyloxy-4-hydroxy-6-methoxycinnoline, and how can reaction yields be optimized?

The synthesis of cinnoline derivatives often involves multi-step processes, including substitution, cyclization, and functional group protection/deprotection. For example, a related quinazoline derivative was synthesized in five steps with a total yield of 29.2%, highlighting inherent inefficiencies in multi-step routes . To optimize yields, researchers should:

  • Use design of experiments (DoE) methodologies, such as factorial design, to systematically evaluate variables like temperature, solvent polarity, and reagent stoichiometry .
  • Prioritize protecting group strategies (e.g., benzyloxy groups) to minimize side reactions during critical steps like nitration or chlorination .

Q. Which analytical techniques are most reliable for confirming the structure and purity of 7-Benzyloxy-4-hydroxy-6-methoxycinnoline?

  • 1H NMR and Mass Spectrometry (MS): Essential for verifying the molecular framework and functional groups. For instance, the benzyloxy and methoxy substituents produce distinct splitting patterns in 1H NMR, while MS confirms molecular ion peaks .
  • High-Performance Liquid Chromatography (HPLC): Critical for assessing purity, especially when isolating intermediates or final products from complex reaction mixtures .

Advanced Research Questions

Q. How can computational modeling improve the understanding of reaction mechanisms in cinnoline derivative synthesis?

Computational tools like density functional theory (DFT) can elucidate transition states and intermediates in key steps (e.g., cyclization or substitution). For example, modeling the electronic effects of the methoxy and benzyloxy groups on the cinnoline core may explain regioselectivity challenges observed in nitration or halogenation reactions . Such insights guide experimentalists in selecting optimal catalysts or reaction conditions.

Q. What experimental strategies are recommended for resolving contradictions in reported biological activities of cinnoline derivatives?

Structural analogs like 4-(benzyloxy)-2-chloroquinoline exhibit varied bioactivity profiles due to substituent positioning . To address discrepancies:

  • Conduct structure-activity relationship (SAR) studies with systematic variations (e.g., replacing benzyloxy with alkoxy groups).
  • Use standardized bioassays (e.g., enzyme inhibition or cell viability assays) under controlled conditions to minimize variability .

Q. How can hyphenated analytical techniques (e.g., LC-MS/MS) enhance the detection of degradation products in stability studies?

Hyphenated methods combine separation power (e.g., liquid chromatography) with sensitive detection (e.g., tandem MS). For labile compounds like 7-Benzyloxy-4-hydroxy-6-methoxycinnoline, these techniques identify oxidation or hydrolysis products under stress conditions (e.g., heat, light), aiding in formulation and storage protocol development .

Methodological Considerations

Q. What statistical approaches are most effective for analyzing data from multi-step synthetic routes?

  • Multivariate Analysis: Evaluates interactions between variables (e.g., reaction time vs. temperature) to identify critical parameters affecting yield or purity .
  • Response Surface Methodology (RSM): Optimizes reaction conditions by modeling nonlinear relationships between inputs (e.g., reagent equivalents) and outputs (e.g., yield) .

Q. How can researchers design robust protocols for scaling up cinnoline derivative synthesis while maintaining reproducibility?

  • Process Analytical Technology (PAT): Integrates real-time monitoring (e.g., in-line FTIR) to detect deviations during scale-up.
  • Green Chemistry Principles: Replace hazardous solvents (e.g., DMF) with polar aprotic alternatives like acetonitrile or cyclopentyl methyl ether, balancing safety and efficiency .

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